molecular formula C16H22N2O B2437434 N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide CAS No. 953170-86-0

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide

Cat. No.: B2437434
CAS No.: 953170-86-0
M. Wt: 258.365
InChI Key: YETLTDNXMWIKPN-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is a compound that features a pyrrolidine ring attached to a phenethyl group, which is further connected to a cyclopropanecarboxamide moiety

Mechanism of Action

Target of Action

The primary targets of the compound N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its primary targets, which, as mentioned, are currently unknown.

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to summarize the biochemical pathways that it may affect. It is worth noting that pyrrolidine derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a pyrrolidine ring in the compound could potentially influence its pharmacokinetic profile . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Given the biological activity of other pyrrolidine derivatives, it is possible that this compound could have significant effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETLTDNXMWIKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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